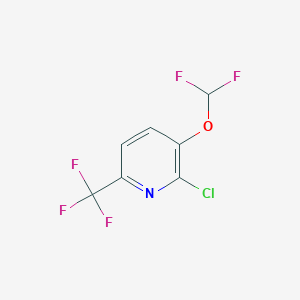

2-Chloro-3-difluoromethoxy-6-(trifluoromethyl)pyridine

Vue d'ensemble

Description

2-Chloro-3-difluoromethoxy-6-(trifluoromethyl)pyridine is a trifluoromethyl-substituted pyridine derivative . It is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular formula of 2-Chloro-3-difluoromethoxy-6-(trifluoromethyl)pyridine is C7H3ClF5NO . Its average mass is 247.550 Da and its monoisotopic mass is 246.982330 Da .Chemical Reactions Analysis

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . For example, groups such as chloro-bis(trifluoromethyl)pyridine can be synthesized in 60 to 80% yield .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-3-difluoromethoxy-6-(trifluoromethyl)pyridine are influenced by the presence of the fluorine atom and the pyridine structure . The introduction of trifluoromethyl groups into the heterocycle can improve the lipophilicity of the compound, thereby improving the permeability to biological membranes and tissues and the electron attraction during the reaction of the same biological body, and enhancing the physiological activity of the compound .Applications De Recherche Scientifique

Agrochemicals

Specific Scientific Field:

Agrochemistry

2,3-CTF

and its derivatives play a crucial role in crop protection. The major use of 2,3-CTF derivatives lies in safeguarding crops from pests. Notably, fluazifop-butyl , the first 2,3-CTF derivative introduced to the agrochemical market, paved the way for more than 20 new 2,3-CTF -containing agrochemicals with ISO common names. These compounds contribute significantly to modern agriculture by enhancing crop yield and minimizing damage caused by pests.

Experimental Procedures:

The synthesis of 2,3-CTF involves direct chlorination and fluorination of 3-picoline , followed by aromatic nuclear chlorination of the pyridine ring. The reaction conditions can also be applied to 2-picoline or 4-picoline .

Results:

The biological activities of 2,3-CTF derivatives are attributed to the unique combination of the physicochemical properties of the fluorine atom and the distinctive characteristics of the pyridine moiety. As more research unfolds, novel applications of 2,3-CTF are expected to emerge in the field of agrochemicals.

Material Science

Specific Scientific Field:

Materials Chemistry

Summary:

In material science, 2,3-CTF serves as a valuable building block for designing functional materials. Researchers explore its unique properties to create novel materials with tailored characteristics.

Experimental Procedures:

Scientists incorporate 2,3-CTF into polymer matrices, nanoparticles, or thin films. The synthesis methods vary based on the desired material properties. For instance, modified Ullmann reactions can yield 5,5’-bis(trifluoromethyl)-2,2’-bipyridine using 2,3-CTF as a precursor .

Results:

Materials containing 2,3-CTF exhibit enhanced properties such as hydrophobicity, thermal stability, and electronic behavior. These advancements contribute to fields like electronics, coatings, and catalysis.

Orientations Futures

Propriétés

IUPAC Name |

2-chloro-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF5NO/c8-5-3(15-6(9)10)1-2-4(14-5)7(11,12)13/h1-2,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNKOXWVGWZHBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1OC(F)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-difluoromethoxy-6-(trifluoromethyl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

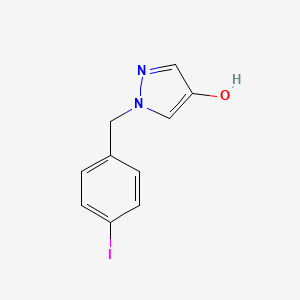

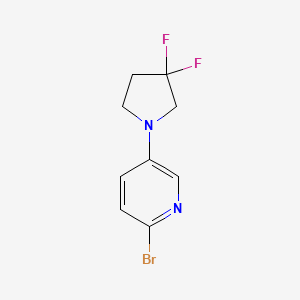

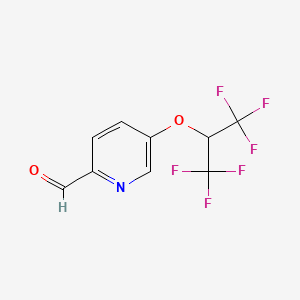

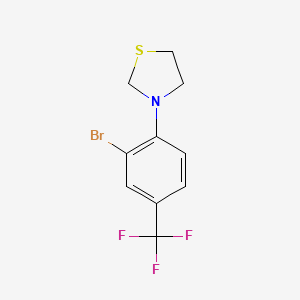

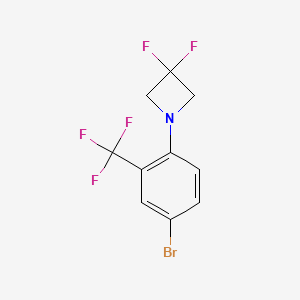

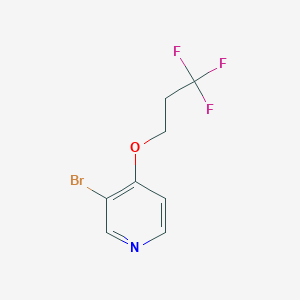

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-Fluoro-5-(propan-2-yloxy)phenyl]methanol](/img/structure/B1411998.png)